molecular formula C12H13NO5 B8638488 2-[(R)-4-Hydroxyisoxazolidine-2-carbonyl]benzoic acid methyl ester

2-[(R)-4-Hydroxyisoxazolidine-2-carbonyl]benzoic acid methyl ester

Cat. No.: B8638488
M. Wt: 251.23 g/mol
InChI Key: RWKNVCIZFHCRKR-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(R)-4-Hydroxyisoxazolidine-2-carbonyl]benzoic acid methyl ester is a useful research compound. Its molecular formula is C12H13NO5 and its molecular weight is 251.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H13NO5

Molecular Weight

251.23 g/mol

IUPAC Name

methyl 2-[(4R)-4-hydroxy-1,2-oxazolidine-2-carbonyl]benzoate

InChI

InChI=1S/C12H13NO5/c1-17-12(16)10-5-3-2-4-9(10)11(15)13-6-8(14)7-18-13/h2-5,8,14H,6-7H2,1H3/t8-/m1/s1

InChI Key

RWKNVCIZFHCRKR-MRVPVSSYSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1C(=O)N2C[C@H](CO2)O

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)N2CC(CO2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (0.28 ml) was added to a solution of N-hydroxyphthalimide (5.00 g) and (R)-(+)-epichlorohydrin (2.40 ml) in anhydrous dioxane (10 ml) under nitrogen. The mixture was stirred at 50° C. for 48 h, further (R)-(+)-epichlorohydrin (0.24 ml) and triethylamine (0.28 ml) were added and stirring continued at 50° C. for 24 h. Methanol (10 ml) and further triethylamine (4.27 ml) were added and stirring continued at 50° C. for 2 h. The mixture was evaporated under reduced pressure, the residue dissolved in saturated aqueous sodium bicarbonate solution (100 ml) and extracted with ethyl acetate (6×100 ml). Combined organic extracts were dried over anhydrous magnesium sulfate, filtered and evaporated under reduced pressure. The residue was recrystallised from ethyl acetate to give the sub-title compound (3.4 g). MS(ESI) 252 [M+H]+. δ 1HCDCl3 3.66 (1H, d, br), 3.79 (1H, d, br), 3.89-3.99 (1H, m), 3.99-4.10 (1H, m), 4.74-4.81 (1H, m), 7.46 (1H, d), 7.49 (1H, t), 7.62 (1H, t), 7.99 (1H, d).
Quantity
0.28 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
0.24 mL
Type
reactant
Reaction Step Two
Quantity
0.28 mL
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
4.27 mL
Type
reactant
Reaction Step Three

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